Differential Scanning Calorimetry: Lower Melting Enthalpy than 2,4- and 2,6-Isomers
Differential Scanning Calorimetry (DSC) analysis reveals that 2,3-Dichlorobenzaldehyde exhibits a significantly lower molar enthalpy of fusion (ΔcrlHm°) compared to the 2,4- and 2,6-dichloro regioisomers. This quantitative difference is critical for predicting behavior in solid-state reactions, melt crystallizations, and thermal stability assessments [1].
| Evidence Dimension | Molar Enthalpy of Fusion (ΔcrlHm°) |
|---|---|
| Target Compound Data | 20.24 ± 0.79 kJ·mol⁻¹ |
| Comparator Or Baseline | 2,4-Dichlorobenzaldehyde: 21.95 ± 0.76 kJ·mol⁻¹; 2,6-Dichlorobenzaldehyde: 21.50 ± 0.78 kJ·mol⁻¹ |
| Quantified Difference | Δ ≈ -1.7 kJ·mol⁻¹ vs. 2,4-isomer; Δ ≈ -1.3 kJ·mol⁻¹ vs. 2,6-isomer |
| Conditions | DSC analysis; temperature range including melting transition; see source for full experimental details |
Why This Matters
The lower melting enthalpy of the 2,3-isomer indicates less energy is required to disrupt its crystalline lattice, which can translate to easier processing in melt-based syntheses or formulation steps.
- [1] Ribeiro da Silva, M. D. M. C., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1551. Table 5. View Source
